![molecular formula C20H11Cl2F3N2O B2727199 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 252059-81-7](/img/structure/B2727199.png)
1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, a trifluoromethyl group, and a dichlorophenyl group . These groups are known to bestow distinctive physical and chemical properties to the compounds they are part of .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, which could be relevant in the synthesis of this compound . Additionally, the synthesis could involve the use of trifluoroacetimidoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a dichlorophenyl group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity can be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the dichlorophenyl group . For instance, the Suzuki–Miyaura cross-coupling reaction involves the formation of new carbon-carbon bonds, which could be relevant in reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the pyridine ring, the trifluoromethyl group, and the dichlorophenyl group . These groups are known to bestow distinctive physical and chemical properties to the compounds they are part of .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on pyridine derivatives, including compounds similar to 1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, focuses on their synthesis and structural analysis. For instance, a study on pyrazolo[4,3-b]pyridine derivatives highlighted the synthesis, thermal analysis, and optical properties of such compounds. Thin films of these derivatives were studied for their potential in fabricating heterojunctions and as photosensors, illustrating their applications in electronic devices and sensor technology (El-Menyawy et al., 2019).
Antimicrobial and Antioxidant Activities
The exploration of pyridine carbonitrile derivatives extends to their biological activities. A study focusing on the synthesis and reactions of new pyridine carbonitrile derivatives revealed promising antimicrobial and antioxidant properties. This research underscores the potential of such compounds in the development of new therapeutic agents (H., Sayed et al., 2015).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. Ultrasound-assisted synthesis of these compounds has shown that they can effectively protect steel, demonstrating their utility in industrial applications to enhance material longevity and integrity (Dandia et al., 2013).
Molecular Docking and Screening
Further studies have involved the synthesis of novel pyridine and fused pyridine derivatives, with in silico molecular docking screenings against specific proteins. This research highlights the importance of these compounds in drug discovery and development, particularly in identifying new molecules with potential therapeutic benefits (Flefel et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F3N2O/c21-16-6-4-14(17(22)9-16)11-27-18(7-5-13(10-26)19(27)28)12-2-1-3-15(8-12)20(23,24)25/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLFKTVDVYSVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
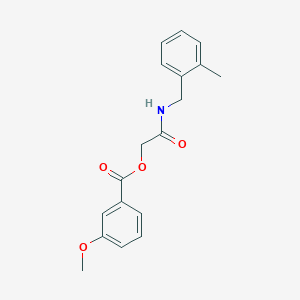
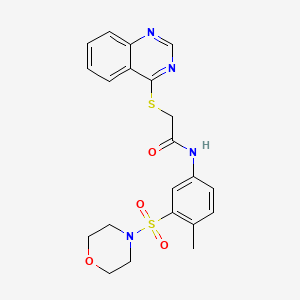
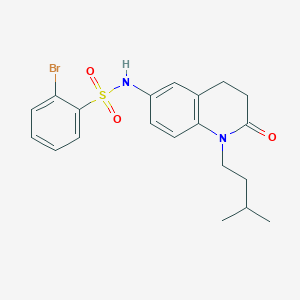
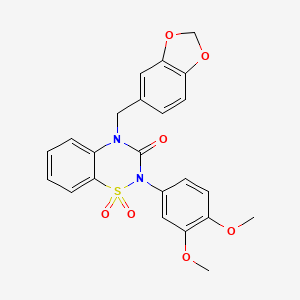
![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)
![2-(3'-(4-Methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2727124.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2727126.png)
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2727128.png)
![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)
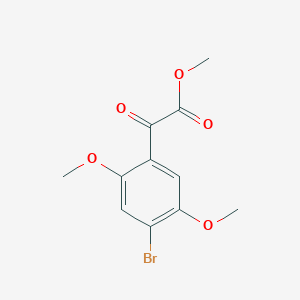
![tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B2727132.png)
![ethyl 2-(2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2727133.png)
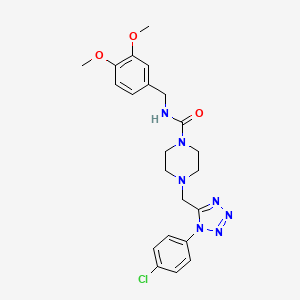
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727137.png)
